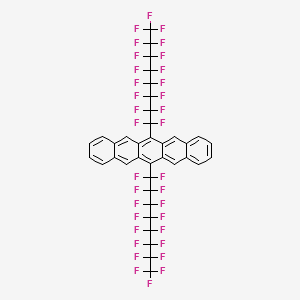![molecular formula C34H22N4O2 B15169500 N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] CAS No. 881843-66-9](/img/structure/B15169500.png)
N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]: This compound features a central 1,3-phenylene core linked to two 6-(phenylethynyl)pyridine-2-carboxamide groups, making it a versatile molecule for research and industrial purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] typically involves multi-step organic reactions. One common method includes the coupling of 1,3-phenylenediamine with 6-(phenylethynyl)pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
科学研究应用
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- N,N’-(1,2-Phenylene)bis[2-(2-oxopropyl)selanyl]benzamide
- N,N’-(Disulfanediyldi-2,1-phenylene)di(6’-methylpyridine)-2-carboxamide
Uniqueness: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] stands out due to its unique structural features, which confer specific chemical and biological properties. Its phenylethynyl groups provide rigidity and electronic properties that are advantageous in various applications .
属性
CAS 编号 |
881843-66-9 |
|---|---|
分子式 |
C34H22N4O2 |
分子量 |
518.6 g/mol |
IUPAC 名称 |
6-(2-phenylethynyl)-N-[3-[[6-(2-phenylethynyl)pyridine-2-carbonyl]amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C34H22N4O2/c39-33(31-18-8-14-27(35-31)22-20-25-10-3-1-4-11-25)37-29-16-7-17-30(24-29)38-34(40)32-19-9-15-28(36-32)23-21-26-12-5-2-6-13-26/h1-19,24H,(H,37,39)(H,38,40) |
InChI 键 |
AABZMCRTWIVZGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC(=N4)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)

![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)

![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)



![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
